Salbupart

Tocolysis Preterm labor Beta‑adrenergic agonist

Salbupart (CAS 114101‑13‑2, MeSH Unique ID C063798) is an injectable short‑acting beta‑2 adrenergic agonist whose active pharmaceutical ingredient is salbutamol (albuterol) [REFS‑1]. Originally developed and manufactured by Polfa (Poland) under the trade name Salbupart‑POLFA, the compound is formulated as a 0.1% solution (5 mg per 5 mL ampoule) for intravenous infusion and is classified pharmacologically as a selective beta‑2 adrenoceptor stimulant [REFS‑2].

Molecular Formula C16H12N2O
Molecular Weight 0
CAS No. 114101-13-2
Cat. No. B1167535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalbupart
CAS114101-13-2
SynonymsSalbupart
Molecular FormulaC16H12N2O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Salbupart (CAS 114101-13-2) – Baseline Identity, Drug Class, and Procurement-Relevant Profile


Salbupart (CAS 114101‑13‑2, MeSH Unique ID C063798) is an injectable short‑acting beta‑2 adrenergic agonist whose active pharmaceutical ingredient is salbutamol (albuterol) [REFS‑1]. Originally developed and manufactured by Polfa (Poland) under the trade name Salbupart‑POLFA, the compound is formulated as a 0.1% solution (5 mg per 5 mL ampoule) for intravenous infusion and is classified pharmacologically as a selective beta‑2 adrenoceptor stimulant [REFS‑2]. Its primary clinical application is tocolysis—relaxation of uterine smooth muscle—for the management of threatened preterm labor and imminent spontaneous abortion, as well as prophylactically after surgery on the gravid uterus [REFS‑2]. Because Salbupart is chemically identical to the well‑characterized bronchodilator salbutamol, its beta‑2 receptor pharmacology, cAMP‑mediated signalling cascade, and physicochemical properties are well defined; however, its tocolytic efficacy, side‑effect burden, and metabolic impact differ measurably from those of other in‑class beta‑mimetics, rendering blind interchange problematic [REFS‑1].

Why Salbupart Cannot Be Freely Interchanged with Other Beta‑2 Agonist Tocolytic Agents


Although Salbupart, fenoterol (Partusisten), hexoprenaline (Gynipral), ritodrine, and terbutaline all activate the beta‑2 adrenergic receptor to increase intracellular cAMP and relax myometrial smooth muscle, their quantitative clinical profiles diverge substantially. Direct comparative trials have documented inter‑drug differences of 5–11 percentage points in tocolysis success rates, 2‑ to 3‑fold disparities in maternal side‑effect incidence, and divergent effects on maternal insulin/glucose homeostasis [REFS‑1]. Even within the same pregnancy cohort, the choice of beta‑mimetic alters the probability of achieving delivery delay beyond 48 hours and influences the need for adjunctive symptom‑alleviating drugs such as verapamil [REFS‑2]. Procurement decisions that treat all short‑acting beta‑agonists as interchangeable therefore risk sub‑optimal tocolytic outcomes, higher rates of treatment‑limiting maternal adverse events, and unanticipated metabolic derangements [REFS‑1].

Quantitative Head‑to‑Head Evidence Differentiating Salbupart from Closest Tocolytic Comparators


Tocolytic Efficacy: Salbupart vs. Fenoterol (Partusisten) in Threatened Preterm Labor

In a comparative clinical trial by Murashko et al. (1990), Salbupart (Polfa) achieved a tocolysis success rate of 75%, while fenoterol (Partusisten) achieved 80%. A separate larger cohort study by Skorut (1987) in 155 women per group reported favourable outcomes in 81.30% of Salbupart‑treated patients versus 83.88% for Partusisten, confirming that Salbupart‘s efficacy is quantitatively comparable—slightly but consistently lower—than that of fenoterol [REFS‑1][REFS‑2]. Both agents normalized plasma cAMP levels concurrent with reduced uterine contraction force [REFS‑1].

Tocolysis Preterm labor Beta‑adrenergic agonist

Metabolic Impact: Salbupart vs. Fenoterol (Partusisten) on Serum Insulin and Glucose

Zbisławska et al. (1992) compared serum insulin, glucose, sodium, and potassium in pregnant women receiving intravenous Salbupart or Partusisten for imminent premature labor. Both drugs elevated insulin and glucose, but Salbupart induced a greater magnitude of insulin elevation and the raised insulin and glucose levels persisted longer after Salbupart infusion than after Partusisten [REFS‑1]. No differential effect on sodium or potassium was observed.

Metabolic side effects Insulin Glucose Tocolysis

Maternal Adverse Effect Incidence: Salbupart (Salbutamol) vs. Hexoprenaline

In a randomized clinical trial of 140 patients with threatened preterm birth (24–37 weeks gestation), Gummerus (1983) demonstrated that maternal side effects during intravenous tocolysis occurred in 30% of the salbutamol (Salbupart‑equivalent) group versus only 11% in the hexoprenaline group—a nearly three‑fold difference [REFS‑1]. Tachycardia was statistically significantly less frequent with hexoprenaline. Tocolytic success rates (birth weight ≥2500 g) were similar: 74% salbutamol vs. 77% hexoprenaline [REFS‑1].

Tocolysis safety Maternal side effects Tachycardia

Tocolytic Success and Delivery Delay: Salbupart (Salbutamol) vs. Ritodrine

Iqbal et al. conducted a prospective interventional study randomizing 50 women in preterm labor to intravenous ritodrine (100 mg) or salbutamol (5 mg). Successful tocolysis was achieved in 76% of ritodrine patients versus 72% of salbutamol patients. Cumulative delivery delay rates at 48 hours, 7 days, and 36 weeks were 76%, 64%, and 52% for ritodrine versus 72%, 56%, and 40% for salbutamol, respectively [REFS‑1]. These data indicate that salbutamol is quantitatively less effective than ritodrine for prolonging gestation beyond 48 hours, with the gap widening at later time points.

Tocolysis efficacy Ritodrine Delivery delay

Embryofetal Safety: Absence of Teratogenicity and Developmental Toxicity at Maximal Therapeutic Dose

Murashko et al. (1992) conducted combined clinical and experimental studies demonstrating that Salbupart, administered at the maximal therapeutic dose of 0.14 mg/kg, produced no embryotoxic or teratogenic effects and did not impair fetal growth or development [REFS‑1]. This finding was replicated and summarized in a 1993 review (Pharmaceutical Chemistry Journal), which explicitly states that Salbupart is not embryotoxic or teratogenic [REFS‑2]. While a formal head‑to‑head teratogenicity comparison against other beta‑agonists is not available, this safety documentation is essential for justifying Salbupart‘s use in pregnancy and distinguishing it from agents with documented developmental concerns.

Embryotoxicity Teratogenicity Fetal safety Preclinical toxicology

Evidence‑Based Application Scenarios for Salbupart in Preclinical, Clinical, and Industrial Settings


Cost‑Sensitive Tocolytic Procurement Where 75–81% Efficacy Is Acceptable

In healthcare systems or research protocols where tocolysis success rates of 75–81% meet clinical thresholds and cost containment is paramount, Salbupart provides a well‑documented option. Its efficacy is within 3–5 percentage points of fenoterol (Partusisten) and 4 percentage points of ritodrine [REFS‑1][REFS‑2], yet as a generic salbutamol formulation it may offer substantial per‑dose savings. This scenario applies particularly to low‑resource obstetrics settings and large‑scale epidemiological studies of preterm birth interventions.

Tocolytic Research Requiring a Beta‑Agonist with Documented Absence of Embryofetal Toxicity

Preclinical reproductive toxicology studies or clinical trials enrolling women in the second trimester benefit from Salbupart‘s explicit negative embryotoxicity/teratogenicity data at the maximal therapeutic dose of 0.14 mg/kg [REFS‑1]. This documentation simplifies ethical review and regulatory submissions relative to comparator beta‑agonists lacking equivalent published safety evidence.

Dual‑Purpose Bronchodilator/Tocolytic Procurement for Integrated Respiratory‑Obstetric Formularies

Because Salbupart is chemically identical to the widely approved bronchodilator salbutamol, procurement of Salbupart ampoules can serve a dual formulary role: intravenous tocolysis in obstetrics and intravenous bronchodilation in acute asthma exacerbations [REFS‑1]. This dual‑indication utility reduces inventory complexity and may qualify for volume‑based pricing discounts, an advantage not shared by tocolytic‑only beta‑agonists such as ritodrine.

Situations Requiring Mitigation of Maternal Tachycardia Without Sacrificing Tocolytic Efficacy

Data from the Gummerus (1983) trial indicate that hexoprenaline produces significantly less maternal tachycardia and fewer overall side effects (11% vs. 30%) than salbutamol while achieving equivalent tocolytic outcomes (77% vs. 74% birth weight ≥2500 g) [REFS‑1]. In patients with pre‑existing tachycardia, valvular heart disease, or high sympathetic tone, hexoprenaline should be prioritized over Salbupart. Conversely, Salbupart remains appropriate when hexoprenaline is unavailable or cost‑prohibitive, with the understanding that adjunctive verapamil may be needed to manage cardiovascular side effects [REFS‑2].

Quote Request

Request a Quote for Salbupart

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.